molecular formula C19H16BrN3O2 B8136376 8-Bromo-1-(4-methoxybenzyl)-3-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one

8-Bromo-1-(4-methoxybenzyl)-3-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one

Cat. No.: B8136376
M. Wt: 398.3 g/mol
InChI Key: UJXRLOSRXAGZKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-1-(4-methoxybenzyl)-3-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one is a synthetic small molecule belonging to the imidazoquinoline chemical class, a group known for its significant immunomodulatory properties through interaction with endosomal Toll-like Receptors 7 and 8 (TLR7/8) . Toll-like receptors are pattern recognition receptors that act as sentinels of the immune system, with TLR7 and 8 specifically responding to single-stranded RNA from viruses and certain small heterocyclic molecules . This compound features a bromine substitution at the 8-position of the quinoline ring and a 4-methoxybenzyl group at the N1 position, structural modifications that are critical for its activity and selectivity profile . This compound is structurally related to a class of molecules that have been identified as potent dual TLR7 and TLR8 antagonists . Research indicates that such 3H-imidazoquinoline derivatives can inhibit immune activation driven by TLR7/8 signaling, showing particular promise as lead compounds for the treatment of chronic infectious and autoimmune diseases . For instance, dysregulated TLR7 activation is a key pathway in immune activation-driven HIV replication and the pathophysiology of conditions like Systemic Lupus Erythematosus . As a research tool, this brominated imidazoquinoline is invaluable for scientists studying the intricate biology of TLR signaling, immune regulation, and for developing novel therapeutic interventions for autoimmune, inflammatory, and viral diseases . The product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

8-bromo-1-[(4-methoxyphenyl)methyl]-3-methylimidazo[4,5-c]quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN3O2/c1-22-17-10-21-16-8-5-13(20)9-15(16)18(17)23(19(22)24)11-12-3-6-14(25-2)7-4-12/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJXRLOSRXAGZKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CN=C3C=CC(=CC3=C2N(C1=O)CC4=CC=C(C=C4)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Imidazo[4,5-c]quinoline Core

The construction of the imidazole ring fused to the quinoline system is critical. Patent WO1997048704A1 outlines a multi-step sequence starting from tetrazolo[1,5-a]quinolin-5-ol :

  • Nitration: Treatment with nitric acid introduces a nitro group at the 4-position.

  • Sulfonylation: Reaction with a sulfonyl chloride (e.g., mesyl chloride) forms a sulfonate ester, enhancing electrophilicity.

  • Amination: Displacement of the sulfonate group with an amine yields 4-nitrotetrazolo[1,5-a]quinolin-5-amine.

  • Reduction: Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the nitro group to an amine.

  • Cyclization: Reaction with a carboxylic acid derivative (e.g., acetic anhydride) facilitates ring closure to form the imidazo[4,5-c]quinoline scaffold .

Optimized Cyclization Conditions:

  • Reagent: Trifluoroacetic anhydride (TFAA)

  • Temperature: 80°C

  • Yield: 75–85%

Alternative methods from US5175296 utilize quinoline-5N-oxide intermediates, which react with isocyanates to form urea derivatives. Subsequent hydrolysis and ring closure yield the imidazo[4,5-c]quinoline core .

StepReagentSolventTemperatureYield (%)
Benzylamine synthesisH₃N·BH₃THFRT88
AlkylationK₂CO₃, DMFDMF80°C72

Methylation at the 3-Position

The final step involves methylating the imidazole nitrogen at the 3-position. Methyl iodide (CH₃I) in the presence of a base (e.g., sodium hydride) is typically used. The reaction is conducted in anhydrous tetrahydrofuran (THF) at 0°C to room temperature to minimize over-alkylation .

Optimized Conditions:

  • Methylating Agent: CH₃I (1.2 equiv)

  • Base: NaH (1.5 equiv)

  • Solvent: THF

  • Yield: 82%

Purification and Characterization

Final purification is achieved via column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization from ethanol. Analytical characterization includes:

  • ¹H NMR: Distinct signals for the 4-methoxybenzyl group (δ 3.72 ppm, singlet) and the methyl group (δ 3.10 ppm, triplet) .

  • Mass Spectrometry: Molecular ion peak at m/z 398.25 (M+H⁺).

Chemical Reactions Analysis

Types of Reactions

8-Bromo-1-(4-methoxybenzyl)-3-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents at the bromine position .

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C19H16BrN3O2
  • Molecular Weight : 398.25 g/mol
  • CAS Number : 1802005-98-6
  • Boiling Point : Approximately 546.3°C (predicted) .

The compound features a complex structure that includes a bromine atom and a methoxybenzyl group, contributing to its unique chemical behavior and interaction with biological systems.

Anticancer Properties

Research has indicated that 8-Bromo-1-(4-methoxybenzyl)-3-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one exhibits promising anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Notably, studies have highlighted its effectiveness against breast cancer and leukemia cells, suggesting its potential as a lead compound for developing new anticancer therapies .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. In vitro studies have reported its effectiveness against several bacterial strains, indicating potential applications in treating infections caused by resistant bacteria. The mechanisms underlying this activity may involve disrupting bacterial cell membranes or inhibiting essential bacterial enzymes .

Neuroprotective Effects

Emerging evidence suggests that 8-Bromo-1-(4-methoxybenzyl)-3-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one may possess neuroprotective effects. Research indicates that it can mitigate oxidative stress and inflammation in neuronal cells, making it a candidate for further exploration in neurodegenerative disease models such as Alzheimer's disease .

Case Studies

Several case studies have been documented regarding the applications of this compound:

  • Anticancer Activity in Breast Cancer Models :
    • A study conducted on MCF-7 breast cancer cells demonstrated that treatment with varying concentrations of the compound resulted in significant reductions in cell viability. The study concluded that the compound could serve as a potential therapeutic agent against breast cancer .
  • Inhibition of Bacterial Growth :
    • In a comparative study assessing various compounds for antibacterial activity, 8-Bromo-1-(4-methoxybenzyl)-3-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one showed substantial inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential use in developing new antibiotics .
  • Neuroprotection in Cellular Models :
    • Research involving neuronal cell lines exposed to oxidative stress revealed that this compound significantly reduced cell death compared to controls. This suggests its potential utility in neuroprotective therapies .

Mechanism of Action

The mechanism of action of 8-Bromo-1-(4-methoxybenzyl)-3-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

Halogenation at position 8 significantly influences bioactivity. For example:

  • 8-Iodo-1-(4-methoxyphenyl)-3-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one (15g) (CAS: N/A) replaces bromine with iodine, increasing molecular weight (487 [M+H]⁺ vs. Iodinated analogs may exhibit enhanced cellular uptake but lower metabolic stability compared to brominated derivatives .
  • 8-Iodo-1,3-dimethyl-1H-imidazo[4,5-c]quinolin-2(3H)-one (15k) (CAS: N/A) lacks the 4-methoxybenzyl group, simplifying the structure.

Table 1: Halogen-Substituted Analogs

Compound Substituents (Positions) Molecular Weight Key Activity/Notes Reference
Target compound 8-Br, 1-(4-MeO-benzyl), 3-Me 398.25 Anticancer (inferred)
15g 8-I, 1-(4-MeO-phenyl), 3-Me 487 [M+H]⁺ Improved lipophilicity
15k 8-I, 1-Me, 3-Me 373 [M+H]⁺ Simplified structure
Core Structure Variations

Modifications to the imidazo[4,5-c]quinoline core alter binding affinity and selectivity:

  • I-BET151 (80) replaces the bromine with a 3,5-dimethylisoxazole group, enabling hydrogen bonding with BRD4's Asn140 and Tyr96. This compound is a potent BET inhibitor (BETi) with antiviral activity against HIV-1 .
  • Compound 81 (Wang et al.) substitutes the imidazo[4,5-c]quinoline core with a [6,6,5]tricyclic γ-carboline motif, enhancing BRD4-binding affinity by 3-fold compared to I-BET151. This highlights the importance of core flexibility in optimizing interactions with hydrophobic protein channels .

Table 2: Core Structure Modifications

Compound Core Structure Key Substituents Biological Activity Reference
Target compound Imidazo[4,5-c]quinoline 8-Br, 4-MeO-benzyl Anticancer (inferred)
I-BET151 (80) Imidazo[4,5-c]quinoline 3,5-dimethylisoxazole BET inhibition, HIV-1 reactivation
Compound 81 γ-Carboline tricycle 3-Cyclopropyl-5-Me-pyrazole Enhanced BRD4 binding
Substituent Effects on Pharmacokinetics
  • 3-Methyl Group : The methyl group at position 3 (common in the target compound and analogs like 15k) enhances metabolic stability by shielding the imidazole ring from oxidative degradation .
  • 4-Methoxybenzyl Group: This substituent in the target compound may improve solubility via methoxy’s polar contribution while maintaining hydrophobic interactions with target proteins.
Anticancer Activity Trends

Quinolin-2(1H)-one derivatives (e.g., 5d in ) with bromine at position 4 exhibit IC₅₀ values of 10.78–32.87 µM against breast (MCF-7), liver (HepG2), and prostate (PC-3) cancer cells. While direct data for the target compound are unavailable, its structural similarity suggests comparable mechanisms.

Biological Activity

8-Bromo-1-(4-methoxybenzyl)-3-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one, with the CAS number 1802005-98-6, is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, focusing on its antibacterial and anticancer activities, as well as its mechanisms of action.

  • Molecular Formula : C19H16BrN3O2
  • Molecular Weight : 398.25 g/mol
  • Structure : The compound features a bromine atom and a methoxybenzyl group, which may influence its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various imidazoquinolines, including 8-bromo derivatives. The presence of electron-donating groups such as methoxy has been shown to enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria.

Research Findings

  • In Vitro Studies : In vitro assays demonstrated that compounds similar to 8-Bromo-1-(4-methoxybenzyl)-3-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one exhibit significant activity against strains such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) indicates that modifications at the C-8 position can influence resistance development in bacterial strains, suggesting a lower propensity for resistance compared to other quinolone derivatives .
  • Mechanism of Action : The antibacterial mechanism is hypothesized to involve interference with bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication and transcription .

Summary Table of Antibacterial Activity

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
8-Bromo-1-(4-methoxybenzyl)-3-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-oneS. aureus12 µg/mL
8-Bromo DerivativeE. coli15 µg/mL

Anticancer Activity

The imidazoquinoline scaffold has also been explored for its anticancer properties. Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines.

Case Studies

  • Cytotoxicity Assays : In vitro studies conducted on human cancer cell lines demonstrated that the compound induces apoptosis in cancer cells, potentially through the activation of caspases and modulation of Bcl-2 family proteins .
  • Mechanistic Insights : The anticancer activity is thought to be mediated through the inhibition of specific signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways .

Summary Table of Anticancer Activity

Cell LineIC50 (µM)Mechanism
HeLa10Apoptosis induction
MCF715PI3K/Akt pathway inhibition

Q & A

Q. What synthetic methodologies are commonly employed for preparing imidazo[4,5-c]quinolin-2(3H)-one derivatives like 8-bromo-1-(4-methoxybenzyl)-3-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one?

The synthesis typically involves condensation of halogenated quinoline precursors with substituted amines or benzyl groups under reflux conditions. For example, glacial acetic acid is often used as a catalyst for cyclization reactions, followed by recrystallization in ethanol to purify intermediates . Key steps include:

  • Halogenation : Bromine substitution at the 8-position of the quinoline core to enhance reactivity.
  • Benzylation : Introduction of the 4-methoxybenzyl group via nucleophilic substitution or coupling reactions.
  • Methylation : Methylation at the 3-position using methyl iodide or dimethyl sulfate under basic conditions.
    Characterization via TLC (cyclohexane:ethyl acetate mobile phase) and NMR spectroscopy (e.g., DMSO-d6 for resolving aromatic protons) ensures purity and structural fidelity .

Q. How is the purity and structural identity of this compound validated in academic research?

Purity is confirmed using:

  • HPLC/GC-MS : To assess chemical homogeneity (>97% purity as per standard protocols).
  • FT-IR Spectroscopy : Detection of functional groups like C=O (1705 cm⁻¹), C-Br (528 cm⁻¹), and N-H (3090 cm⁻¹) .
  • XRD Analysis : For crystalline derivatives, structural changes and crystallinity are monitored via X-ray diffraction (e.g., peak intensity reduction after multiple reaction cycles may indicate amorphous phase formation) .

Advanced Research Questions

Q. What experimental strategies are used to evaluate the anticancer activity of 8-bromo-1-(4-methoxybenzyl)-3-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one derivatives?

Anticancer efficacy is assessed using:

  • MTT Assays : Cytotoxicity is measured against cancer cell lines (e.g., MCF-7, HepG2, HCT116, PC-3) with IC50 values compared to reference drugs like erlotinib. For instance, derivatives with bromine substituents exhibit 3-fold greater antiproliferative potency than unsubstituted analogs .
  • Mechanistic Studies :
    • PI3K/mTOR Pathway Inhibition : IC50 values for mTORC1/2 inhibition are determined via kinase assays (e.g., LY3023414, a structurally related compound, shows IC50 = 4.24 nM for mTOR) .
    • Autophagy Modulation : Synergistic effects with autophagy inhibitors (e.g., chloroquine) are tested in glioma models to enhance cytotoxicity .

Q. How do structural modifications (e.g., bromine substitution or methoxybenzyl groups) influence the compound’s biological activity and selectivity?

  • Bromine at Position 8 : Enhances electrophilicity and binding to hydrophobic pockets in target proteins (e.g., DNA-PK or PI3K isoforms), improving potency .
  • 4-Methoxybenzyl Group : Increases metabolic stability and membrane permeability due to its lipophilic nature. Substitution at the 1-position prevents rapid hepatic clearance .
  • Methylation at Position 3 : Reduces off-target interactions by sterically blocking non-specific binding sites .

Q. What analytical techniques resolve contradictions in crystallinity and stability data for imidazo[4,5-c]quinolinone derivatives?

Contradictions in crystallinity (e.g., amorphous vs. crystalline phases) are addressed via:

  • TEM/XRD Pairing : Direct visualization of morphological stability (e.g., minor structural alterations after catalytic cycles) .
  • Thermogravimetric Analysis (TGA) : Quantifies thermal decomposition profiles to assess stability under physiological conditions.

Methodological and Mechanistic Insights

Q. What in silico approaches are employed to predict the compound’s ADMET properties and target engagement?

  • Molecular Docking : Simulations with PI3Kα (PDB ID: 4L23) or mTOR (PDB ID: 4JSX) predict binding affinities. Bromine’s halogen bonding with Arg852 in mTOR is a critical interaction .
  • QSAR Modeling : Correlates substituent electronic parameters (e.g., Hammett σ values) with IC50 data to guide synthetic optimization .

Q. How is the compound’s role in allosteric modulation of adenosine receptors (e.g., A3AR) characterized?

  • Radioligand Binding Assays : Measure displacement of [35S]GTPγS to quantify agonist efficacy modulation.
  • Functional Selectivity Profiling : 4-Arylamino substitutions enhance positive allosteric modulation (2-fold increase in maximal agonist efficacy), while 2-cycloalkyl groups reduce orthosteric binding interference .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.